

Fmoc-N-Me-Ile-OH: A Technical Guide for Advanced Peptide Synthesis

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Compound of Interest

Compound Name: *Fmoc-N-Me-Ile-OH*

Cat. No.: B557328

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CAS Number: 138775-22-1

Synonyms: Fmoc-N-methyl-L-isoleucine, N- α -Fmoc-N- α -methyl-L-isoleucine

Introduction

Fmoc-N-Me-Ile-OH is a chemically modified amino acid derivative crucial for the synthesis of advanced peptides with enhanced therapeutic potential.[1][2] This building block is integral to Fmoc solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development.[1] The incorporation of N-methylated amino acids like N-methyl-isoleucine into peptide sequences imparts significant advantages, including increased resistance to enzymatic degradation, improved cell membrane permeability, and greater control over peptide conformation.[3][4] These properties are highly desirable in the development of novel peptide-based therapeutics with improved pharmacokinetic profiles.[3]

This technical guide provides an in-depth overview of **Fmoc-N-Me-Ile-OH**, including its physicochemical properties, detailed experimental protocols for its use in peptide synthesis, and the underlying principles of its strategic application in drug design.

Physicochemical Properties

Fmoc-N-Me-Ile-OH is typically supplied as a white to off-white or beige powder.[2] Key quantitative data for this compound are summarized in the table below.

| Property | Value | References |
|---------------------|---|------------|
| Molecular Formula | C ₂₂ H ₂₅ NO ₄ | [2] |
| Molecular Weight | 367.44 g/mol | [2] |
| Melting Point | 177-183 °C | [2] |
| Appearance | White to slight yellow to beige powder | [2] |
| Purity (HPLC) | ≥97.0% to ≥99% | [2] |
| Storage Temperature | 2-8°C or -20°C | [2][5] |

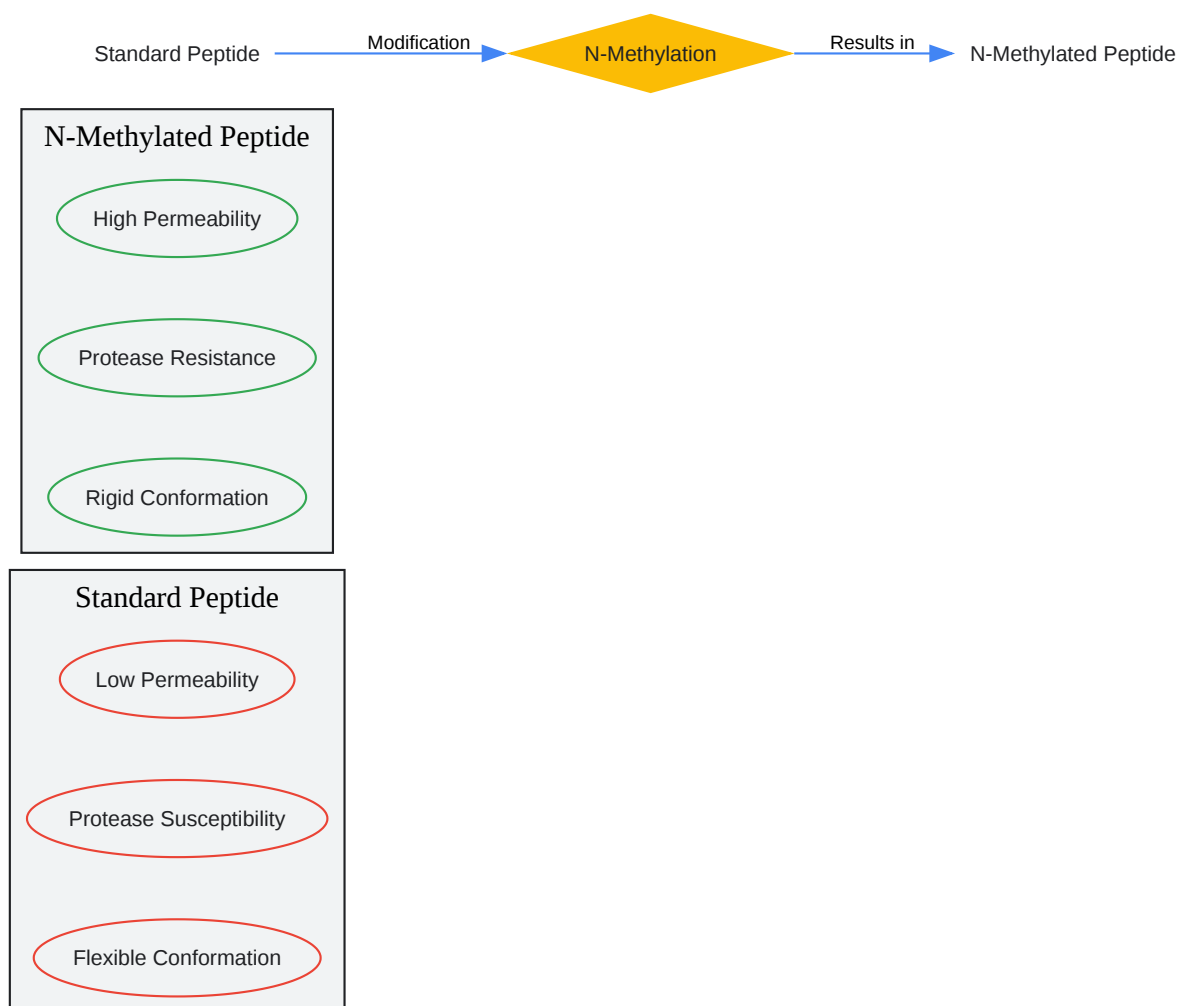
Strategic Incorporation in Peptide Synthesis: The Role of N-Methylation

The introduction of a methyl group on the amide nitrogen of the peptide backbone fundamentally alters the physicochemical properties of the resulting peptide. This modification is a key strategy in medicinal chemistry to overcome the inherent limitations of natural peptides as drug candidates.

Key Advantages of N-Methylation:

- **Enhanced Proteolytic Stability:** The N-methyl group provides steric hindrance, shielding the amide bond from cleavage by proteases. This leads to a significantly longer in vivo half-life of the peptide.[3]
- **Improved Membrane Permeability:** N-methylation reduces the number of hydrogen bond donors and can favor conformations that mask polar groups, thereby increasing the lipophilicity of the peptide and its ability to cross cell membranes.[4][6]
- **Conformational Control:** The rotation around the C α -N bond is restricted in N-methylated residues, leading to a more rigid peptide backbone. This can lock the peptide into its bioactive conformation, potentially increasing receptor affinity and selectivity.[4]

The strategic placement of N-methylated residues can fine-tune the biological activity and pharmacokinetic profile of a peptide, transforming a promising lead compound into a viable therapeutic.



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Impact of N-Methylation on Peptide Properties.

Experimental Protocols

On-Resin N-Methylation of Isoleucine (Biron-Kessler Method)

This protocol describes a method for the N-methylation of an isoleucine residue already coupled to a solid support, based on the widely used Biron-Kessler method.^{[7][8]}

Materials:

- Fmoc-Ile-Resin
- o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
- 2,4,6-Collidine
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dimethyl sulfate or Methyl iodide
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- 2-Mercaptoethanol
- Dichloromethane (DCM)

Procedure:

- **Fmoc Deprotection:** Swell the Fmoc-Ile-resin in DMF. Treat with 20% piperidine in DMF to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
- **Sulfonylation:** To the deprotected Ile-resin, add a solution of o-NBS-Cl (5 equivalents) and 2,4,6-collidine (10 equivalents) in NMP. Agitate for 15-30 minutes at room temperature. Wash the resin with DMF.
- **Methylation:** Treat the o-NBS-Ile-resin with a solution of dimethyl sulfate (or methyl iodide) and DBU in DMF. The reaction time can vary from 30 minutes to a few hours. Monitor the reaction for completion. Wash the resin with DMF.

- **Desulfonylation:** Treat the N-Me-o-NBS-Ile-resin with a solution of 2-mercaptoethanol and DBU in DMF to remove the o-NBS group. This step is typically fast (around 5-10 minutes). Wash the resin thoroughly with DMF.
- **Fmoc Protection:** The newly formed N-methyl-isoleucine residue can then be reprotected with Fmoc-OSu or coupled directly to the next amino acid in the sequence.

Coupling of Fmoc-N-Me-Ile-OH in Solid-Phase Peptide Synthesis

The coupling of sterically hindered N-methylated amino acids like **Fmoc-N-Me-Ile-OH** requires optimized conditions to achieve high coupling efficiency.

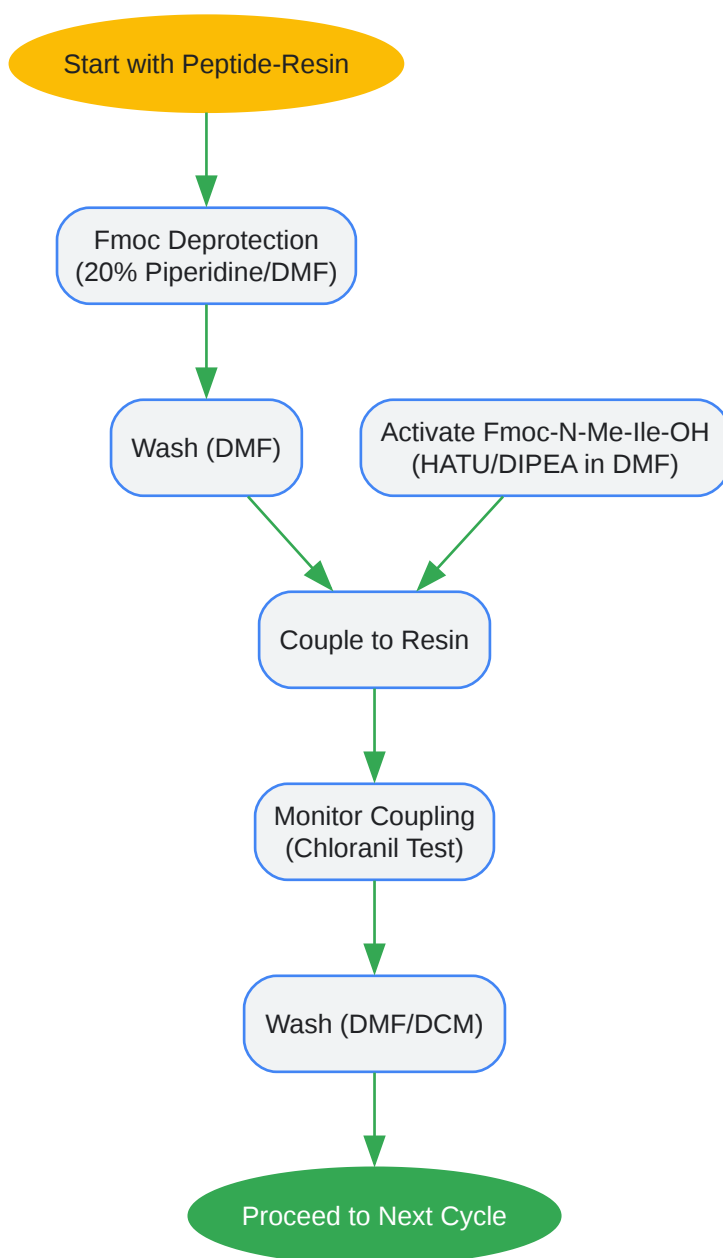
Materials:

- Peptide-resin with a free N-terminal amine
- **Fmoc-N-Me-Ile-OH**
- Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are recommended.^{[9][10]}
- Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
- Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

- **Resin Preparation:** Ensure the N-terminal amine of the peptide-resin is deprotected and the resin is well-swollen in DMF or NMP.
- **Activation of Fmoc-N-Me-Ile-OH:** In a separate vessel, dissolve **Fmoc-N-Me-Ile-OH** (3-5 equivalents relative to resin loading) and HATU or PyAOP (2.9-4.8 equivalents) in DMF/NMP. Add DIPEA or collidine (6-10 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.

- **Coupling Reaction:** Add the activated **Fmoc-N-Me-Ile-OH** solution to the peptide-resin. Agitate the mixture at room temperature. Due to the steric hindrance, extended coupling times (2-4 hours) or double coupling may be necessary.^[10] Microwave-assisted coupling can also significantly enhance the reaction rate and efficiency.^[11]
- **Monitoring the Coupling:** The completion of the coupling reaction should be monitored using a qualitative test such as the Kaiser test (which will be negative for the secondary amine of the newly coupled residue) or the Chloranil test.
- **Washing:** After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.



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